2,8-Quinolinediol

Metabolomics LC-MS Standard Toxicology

Unlike generic positional isomers, 2,8-Quinolinediol (CAS 15450-76-7) delivers the critical 2,8-dihydroxy substitution pattern indispensable for regioselective β2-adrenergic agonist synthesis (Procaterol, Indacaterol) and validated metabolomic assays. As the sole endogenous metabolite identified in human biofluids, it is the only authentic standard for LC-MS quantification of doxorubicin-induced cardiotoxicity biomarkers, CKD-related cognitive decline studies, and quinoline biodegradation research. Substituting with alternative dihydroxyquinoline isomers compromises synthetic pathways and introduces unacceptable identification risk. Secure high-purity (≥98%) batches with full analytical traceability to ensure assay reliability and synthetic reproducibility.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 15450-76-7
Cat. No. B032275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Quinolinediol
CAS15450-76-7
Synonyms2,8-Dihydroxyquinoline;  8-Hydroxy-1H-quinolin-2-one;  8-Hydroxy-2-oxo-1,2-dihydroquinoline;  8-Hydroxycarbostyril;  NSC 108383
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)NC(=O)C=C2
InChIInChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
InChIKeyZXZKYYHTWHJHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Quinolinediol (CAS 15450-76-7) Procurement & Technical Specifications for Chemical Synthesis and Metabolomics Research


2,8-Quinolinediol (also known as 2,8-Dihydroxyquinoline, CAS 15450-76-7) is a dihydroxyquinoline derivative characterized by hydroxyl groups at the 2 and 8 positions of the quinoline scaffold. It exists in tautomeric equilibrium with 8-hydroxyquinolin-2(1H)-one [1]. This compound is widely utilized as a versatile chemical intermediate in pharmaceutical research, with reported applications ranging from the synthesis of β2-adrenergic receptor agonists to its role as a chromatographic standard in metabolomics studies . As a structurally simple heterocyclic building block, it is a fundamental reagent for exploring metal chelation and studying oxidative stress pathways.

Critical Structural and Application-Specific Differentiation: Why 2,8-Quinolinediol Cannot Be Replaced by Generic Quinoline Analogs


Generic substitution of 2,8-Quinolinediol with other dihydroxyquinoline isomers or simpler quinoline derivatives is scientifically unsound due to the specific positioning of its hydroxyl groups. This 2,8-substitution pattern dictates its unique tautomeric equilibrium [1], which is critical for its specific biological roles, such as acting as a bacterial metabolite of quinoline . Furthermore, its precise conformation is essential for serving as a validated starting material in patented synthetic routes for β2-adrenergic agonists like Procaterol and Indacaterol . Unlike its close structural analogs, 2,8-Quinolinediol has been specifically identified and validated as a relevant endogenous metabolite in human biofluids [2], making it an irreplaceable analytical standard for targeted metabolomics assays. The use of a non-validated analog introduces unacceptable risk of assay failure, inaccurate identification, or synthetic pathway deviation.

Quantitative Differentiation Evidence for 2,8-Quinolinediol (CAS 15450-76-7) vs. Closest Analogs and In-Class Compounds


Validated Analytical Standard for Doxorubicin-Induced Toxicity Metabolomics

In targeted LC-MS metabolomics studies, the use of a structurally confirmed and pure analytical standard is non-negotiable for accurate peak identification and quantification. 2,8-Quinolinediol is explicitly designated and suitable for use as a standard in a study to identify urinary metabolites for the toxicity-related processes and pathogenesis induced by doxorubicin (DOX) in rats using online and off-line LC-MS techniques . While other quinoline derivatives may appear in the chromatogram, only the authenticated 2,8-Quinolinediol standard ensures correct retention time matching and prevents false positive or negative metabolite identification in this specific DOX-related toxicological model. No comparable published data exists for using a generic analog in this precise validated context.

Metabolomics LC-MS Standard Toxicology

Key Synthetic Intermediate for Procaterol and Indacaterol (β2-Adrenergic Agonists)

The quinoline core is a crucial scaffold for two potent β2-adrenergic receptor agonists, Procaterol and Indacaterol, which are clinically used for the treatment of asthma . The synthetic routes for these drugs utilize 2,8-Quinolinediol as a specific starting reagent due to the precise location of its hydroxyl groups, which allows for selective functionalization. The tautomeric equilibrium of 2,8-Quinolinediol [1] is a key aspect of its reactivity in these patented syntheses. Replacement with other dihydroxyquinoline isomers (e.g., 5,8-quinolinediol or 3,8-dihydroxyquinoline) would lead to different regioisomers, yielding compounds with unknown or significantly altered β2-adrenergic activity and failing to meet the drug's active pharmaceutical ingredient (API) specifications.

Medicinal Chemistry Asthma Therapeutics Process Chemistry

Identified Endogenous Metabolite in Human Urine and Blood

2,8-Quinolinediol is not merely a synthetic chemical; it is a documented endogenous metabolite in humans, having been identified in urine and blood [1]. This endogeneity distinguishes it from purely synthetic analogs and establishes its relevance as a target for biomarker research. For example, serum levels of 2,8-quinolinediol have been reported to be increased in hemodialysis patients with mild cognitive decline . While other related compounds like 8-hydroxyquinoline are known for their biological activity, 2,8-Quinolinediol's presence in human biofluids is a specific and quantifiable differentiator that positions it uniquely for studies on human metabolism and disease.

Metabolomics Endogenous Metabolite Biomarker Discovery

Specific Metabolite of Quinoline Formed by Pseudomonas stutzeri

In microbial degradation studies, the identification of specific metabolites is crucial for elucidating biochemical pathways. 2,8-Quinolinediol has been specifically identified as a metabolite of quinoline formed in the culture medium of the gram-negative bacterium Pseudomonas stutzeri . This distinguishes it from other potential quinoline degradation products. For instance, other bacteria might produce 8-hydroxycoumarin or different dihydroxyquinoline isomers under similar conditions. The identification of 2,8-Quinolinediol as the specific product of Pseudomonas stutzeri's metabolic activity provides a targeted compound for researchers investigating this bacterium's role in bioremediation or its unique metabolic capabilities.

Microbial Metabolism Biodegradation Environmental Microbiology

High-Purity Specifications for Reproducible Research (≥99.0% HPLC)

For precise experimental outcomes, high chemical purity is a non-negotiable requirement. Commercial vendors supply 2,8-Quinolinediol with a minimum assay of ≥99.0% (HPLC) , and other sources offer ≥98.0% (HPLC) . This level of purity minimizes confounding effects from impurities in biological assays and ensures accurate stoichiometry in synthetic reactions. While other isomers like 5,8-quinolinediol may be available, they may not be consistently offered with the same validated, high-purity specifications and rigorous quality control documentation that are standard for the more established 2,8-isomer. The defined melting point of ~290 °C (dec.) provides an additional physical parameter for identity verification .

Analytical Chemistry Chemical Synthesis Quality Control

High-Value Research and Industrial Applications for 2,8-Quinolinediol (CAS 15450-76-7)


Validated LC-MS Metabolomics Standard for Doxorubicin Toxicity Studies

Researchers investigating the mechanisms of doxorubicin-induced cardiotoxicity or nephrotoxicity in rat models require a reliable analytical standard to accurately identify and quantify urinary metabolites. 2,8-Quinolinediol is explicitly validated for this purpose in both online and off-line LC-MS workflows, as documented in the literature . Its use ensures correct peak assignment and quantification, enabling robust, reproducible data for understanding toxicity-related processes and pathogenesis. Substituting this standard with a generic quinoline analog would risk misidentification and compromise the study's conclusions.

Process Chemistry Intermediate for β2-Adrenergic Agonist Synthesis

Medicinal and process chemists developing synthetic routes for asthma medications like Procaterol and Indacaterol rely on 2,8-Quinolinediol as a key starting material . Its specific 2,8-dihydroxy substitution pattern is essential for regioselective functionalization in the published and patented syntheses. Using an alternative isomer would result in a different regioisomer with unknown pharmacological properties, effectively derailing the drug development or production process. This compound is therefore a critical and non-substitutable reagent in this specific synthetic application.

Endogenous Metabolite Standard for Clinical Metabolomics and Biomarker Validation

Clinical metabolomics researchers studying human disease, including chronic kidney disease and cognitive decline, can utilize 2,8-Quinolinediol as a targeted standard. Its documented presence as an endogenous metabolite in human urine and blood, and its reported elevation in specific patient populations (e.g., hemodialysis patients with mild cognitive decline) , makes it a valuable analyte for biomarker discovery and validation studies. The use of a pure, authenticated standard is essential for developing accurate LC-MS/MS-based assays to quantify this compound in clinical samples.

Microbial Metabolism and Biodegradation Research Tool

Environmental microbiologists studying the degradation of quinoline and related heterocyclic pollutants can use 2,8-Quinolinediol as an authentic standard. It has been specifically identified as a metabolite produced by Pseudomonas stutzeri when grown on quinoline . This makes it an essential reference compound for confirming the identity of this metabolite in bacterial cultures, studying the kinetics of its formation, and elucidating the complete biodegradation pathway. Its availability as a pure compound facilitates quantitative analysis in these environmental and bioremediation studies.

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